sgp91 ds-tat Peptide 2, scrambled is a synthetic peptide that serves as a control in research focused on the inhibition of NADPH oxidase assembly. This peptide is a scrambled version of the gp91 ds-tat peptide, which is known for its role in oxidative stress and related cellular processes. The scrambled variant is utilized primarily to differentiate between specific and non-specific effects in experimental settings. The sequence of sgp91 ds-tat Peptide 2, scrambled is RKKRRQRRRCLRITRQSR-NH2, and it is two amino acids shorter at the N-terminus compared to its non-scrambled counterpart .
sgp91 ds-tat Peptide 2, scrambled is commercially available from various suppliers, including InnoPep Inc., AnaSpec, MoBiTec GmbH, Eurogentec, and MedChemExpress. These companies specialize in peptide synthesis and provide detailed specifications regarding purity, storage conditions, and applications for their products .
This peptide falls under the category of peptide inhibitors, specifically targeting the NADPH oxidase complex involved in reactive oxygen species production. It is classified as a control peptide due to its scrambled sequence, which prevents it from exerting the same biological effects as the active form of the peptide.
The synthesis of sgp91 ds-tat Peptide 2, scrambled typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The primary reaction involving this peptide occurs when it binds to NADPH oxidase components, inhibiting their assembly and thus reducing reactive oxygen species production. This interaction can be studied through various biochemical assays.
The mechanism by which sgp91 ds-tat Peptide 2, scrambled exerts its effects revolves around its ability to inhibit NADPH oxidase assembly. By binding to components of this enzyme complex, it prevents the formation of reactive oxygen species that are implicated in oxidative stress and cellular damage.
Research indicates that inhibition of NADPH oxidase can lead to reduced oxidative damage in neuronal cells following trauma or injury . This mechanism has implications for neuroprotection and inflammation modulation.
sgp91 ds-tat Peptide 2, scrambled has several scientific uses:
NADPH Oxidase 2 (NOX-2) is a multi-subunit enzymatic complex that catalyzes the reduction of molecular oxygen to superoxide anion (O₂⁻), serving as a primary source of non-mitochondrial reactive oxygen species (ROS) in diverse cell types. Under physiological conditions, NOX-2-derived ROS function as critical secondary messengers in cellular signaling cascades, modulating processes such as gene expression, proliferation, and immune responses. The enzyme comprises membrane-bound subunits (gp91ᵖʰᵒˣ and p22ᵖʰᵒˣ) and cytosolic components (p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, p40ᵖʰᵒˣ, and Rac1), which assemble upon activation to transfer electrons across biological membranes [3].
Pathological NOX-2 hyperactivity occurs in response to stressors like hyperglycemia or neuronal excitotoxicity. In pancreatic β-cells, sustained high glucose exposure triggers NOX-2 assembly, leading to excessive ROS that disrupts mitochondrial function and insulin secretion [3]. Similarly, in neurological contexts, status epilepticus induces NOX-2 overexpression in the hippocampus and cortex, generating oxidative stress that drives neuronal death and epileptogenesis [1]. This dysregulation establishes a vicious cycle: ROS from NOX-2 activates stress-sensitive pathways (e.g., p38 MAPK), which further amplify inflammatory and apoptotic responses [3].
Table 1: Contexts of NOX-2-Dependent ROS Signaling
Physiological Context | Pathological Trigger | Downstream Consequences |
---|---|---|
Immune defense | Hyperglycemia (20 mM glucose) | β-cell dysfunction; Impaired insulin secretion |
Redox signaling | Status epilepticus (kainic acid) | Neuronal death; Chronic epilepsy |
Metabolic modulation | NMDA receptor overactivation | Calcium dysregulation; Mitochondrial depolarization |
The gp91 ds-tat peptide is a rationally designed inhibitor targeting the NOX-2 assembly mechanism. Its active form contains a conserved sequence (H-GRKKRRQRRRPPHYRFTIR-amide) that mimics the B-loop region of the gp91ᵖʰᵒˣ subunit (CYQFIRI). This structural homology allows competitive binding to the cytosolic p47ᵖʰᵒˣ subunit, disrupting its interaction with gp91ᵖʰᵒˣ and preventing full NOX-2 holoenzyme assembly [1] [3]. The peptide’s N-terminal tat domain (YGRKKRRQRRR) facilitates cell membrane penetration, enabling intracellular targeting [4].
In contrast, sgp91 ds-tat Peptide 2, scrambled (Sequence: RKKRRQRRRCLRITRQSR-NH₂) is a control peptide with identical amino acid composition but randomized sequence order. This randomization abolishes structural complementarity with p47ᵖʰᵒˣ, rendering it incapable of disrupting NOX-2 subunit interactions. Biochemical analyses confirm the scrambled peptide’s inertness: It shows no inhibition of NOX-2-dependent superoxide generation in cell-free systems and fails to attenuate ROS in neuronal or β-cell models [1] [4].
Table 2: Structural Comparison of gp91 ds-tat and Scrambled Peptides
Property | Active gp91 ds-tat | sgp91 ds-tat (Scrambled) |
---|---|---|
Primary Sequence | H-GRKKRRQRRRPPHYRFTIR-amide | RKKRRQRRRCLRITRQSR-NH₂ |
Molecular Weight | ~2,200 Da | 2,453 Da |
Key Functional Motifs | Conserved gp91 B-loop mimic (PHYRFT) | Randomized sequence; No gp91 homology |
p47ᵖʰᵒˣ Binding | High affinity (competes with gp91ᵖʰᵒˣ) | Negligible binding |
Cell Permeability | Tat domain-mediated uptake | Tat domain-mediated uptake |
The functional dichotomy between active and scrambled peptides is evidenced across experimental models:
These results underscore the scrambled peptide’s critical utility as a rigorous control by confirming that observed therapeutic effects stem specifically from NOX-2 inhibition—not from non-specific peptide interactions or Tat-domain effects.
Table 3: Functional Comparisons in Experimental Models
Experimental Readout | Active gp91 ds-tat Effect | Scrambled Peptide Effect | Source |
---|---|---|---|
ROS in Neurons (low Mg²⁺) | >70% reduction | No significant change | [1] |
Mitochondrial Depolarization | Blocked | Unaffected | [1] |
NOX Activity (Post-SE Hippocampus) | 50–60% decrease | Baseline activity | [1] |
Seizure Frequency (Chronic TLE) | 60% reduction | No reduction | [1] [5] |
High Glucose-Induced p38MAPK (β-cells) | Inhibited | No inhibition | [3] |
Table 4: Chemical Properties of sgp91 ds-tat Peptide 2, scrambled
Property | Value | Source |
---|---|---|
CAS Number | Not specified | [2] [4] |
Molecular Formula | C₉₈H₁₉₀N₅₀O₂₂S | [2] [4] |
Molecular Weight | 2453.00 g/mol | [2] [4] |
Sequence (3-letter code) | H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Leu-Arg-Ile-Thr-Arg-Gln-Ser-Arg-NH₂ | [4] |
Sequence (1-letter code) | RKKRRQRRRCLRITRQSR-NH₂ | [2] [4] |
Purity | ≥95% (HPLC) | [4] |
Storage Conditions | -20°C (lyophilized) | [4] |
Biological Role | Negative control for NOX2 inhibition studies | [1] [3] [5] |
Concluding Remarks
sgp91 ds-tat Peptide 2, scrambled serves as an indispensable methodological tool for validating the specificity of NOX-2 inhibition studies. Its structural randomization nullifies biological activity while preserving physicochemical properties, enabling researchers to isolate the mechanistic contributions of NOX-2-derived ROS in disease pathogenesis. This control peptide remains foundational for defining NOX-2 as a therapeutic target in oxidative stress disorders.
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3